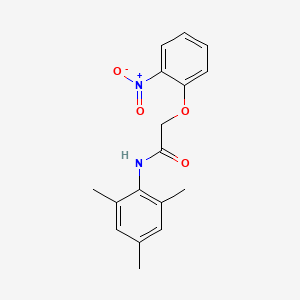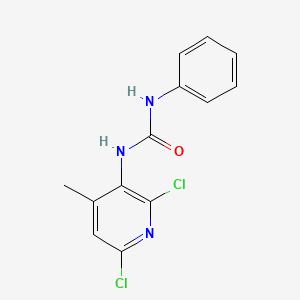
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one is 330.19434270 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic Absorption Spectra of Morpholine Derivatives
Research into derivatives of Morpholine Green, which include compounds similar to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one," has provided insights into their absorption spectra. These studies reveal that morpholino groups act as electron donor substituents, influencing the electronic absorption properties of the compounds. Such insights are crucial for applications in dye and pigment development, demonstrating how substituents affect the spectral characteristics of these compounds (Hepworth, Sawyer, & Hallas, 1993).
Fluorescence Probes for Ion Detection
Compounds related to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" have been synthesized for the selective detection of ions like Cr3+ and Cu2+. These studies demonstrate the compound's potential as highly sensitive and selective fluorescence probes, which can be used in living cells to detect specific ions. This application is significant for both biological research and environmental monitoring, offering a method for quick and precise detection of metal ions in various mediums (Mani et al., 2018); (Wani et al., 2016).
Photophysical and Fluorescent Material Development
The synthesis and study of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" derivatives have led to discoveries in their photophysical properties, including fluorescence in solid states. Such compounds, due to their high fluorescence quantum yield and intense fluorescence even in solid states, are promising candidates for developing new fluorescent materials. These materials can be applied in various fields, including sensing, imaging, and organic electronics, showcasing the versatility of these compounds in scientific research (Shimasaki et al., 2021).
Luminescence and Singlet Oxygen Production
The synthesis of mono- and dinuclear gold(I) coumarin complexes involving derivatives of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" has been explored for their luminescent properties and ability to produce singlet oxygen. These studies highlight the potential use of such compounds in photodynamic therapy, where the generation of singlet oxygen can be utilized to target and destroy cancer cells. The research underscores the compound's application in medicinal chemistry, offering a pathway to develop new therapeutic agents (Sobrerroca et al., 2023).
Propiedades
IUPAC Name |
7-(diethylamino)-4-methyl-3-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-21(5-2)15-6-7-16-14(3)17(19(22)24-18(16)12-15)13-20-8-10-23-11-9-20/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIHDFZWZMHZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B5505601.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![N-(3-Methylphenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B5505620.png)

![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)



